MC180295

Beschreibung

Eigenschaften

IUPAC Name |

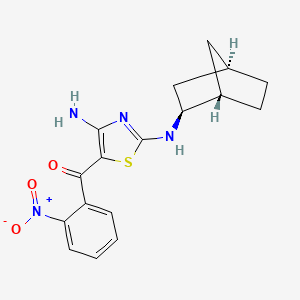

[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNXAQINDCOHGS-SCVCMEIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115307 | |

| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2237942-08-2 | |

| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2237942-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MC180295: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC180295 is a novel, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5][6][7] As a key regulator of transcriptional elongation, CDK9 has emerged as a compelling therapeutic target in oncology.[6][8][9] Cancer cells often exhibit a dependency on the continuous and high-level transcription of anti-apoptotic and oncogenic proteins for their survival and proliferation.[8] By targeting CDK9, this compound effectively disrupts this transcriptional machinery, leading to the selective induction of apoptosis in malignant cells.[8][10] This document provides an in-depth technical overview of the core mechanism of action of this compound in cancer cells, supported by preclinical data and detailed experimental methodologies.

Core Mechanism of Action: Selective CDK9 Inhibition

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK9.[1][2][3][4][5][6][7] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4][8] The P-TEFb complex is crucial for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position, as well as negative elongation factors such as DSIF and NELF, thereby releasing RNAPII from promoter-proximal pausing.[4][6]

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its key substrates.[8][10] This inhibition of CDK9 activity leads to a cascade of downstream effects culminating in cancer cell death.

Epigenetic Regulation and Gene Reactivation

A key aspect of this compound's mechanism of action is its ability to reactivate epigenetically silenced genes.[3][5][7][11][12][13] This is achieved through the dephosphorylation of the SWI/SNF chromatin remodeler, BRG1.[3][5][7][12] The inhibition of CDK9 by this compound leads to the release of active BRG1, which can then remodel chromatin and reactivate the expression of tumor suppressor genes that have been silenced by cancer-associated epigenetic modifications.[3][5][7][12]

Induction of Apoptosis

By inhibiting the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, this compound tips the cellular balance towards programmed cell death.[6][8][10] The depletion of these critical survival factors sensitizes cancer cells to apoptotic stimuli, leading to their selective elimination.

Immune System Modulation

Preclinical studies have revealed a significant immune component to the anti-tumoral effects of this compound.[1][4][11][12][14] The inhibition of CDK9 has been shown to be partially dependent on the presence of CD8+ T cells.[1][4][12][14] This suggests that this compound may enhance the immunogenicity of tumor cells, potentially by upregulating the expression of tumor-associated antigens and MHC molecules, making them more susceptible to immune-mediated clearance.[4][14]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data

The preclinical efficacy of this compound has been demonstrated across a range of cancer cell lines and kinase assays.

Table 1: In Vitro Activity (IC50) of this compound against a Panel of Cyclin-Dependent Kinases.

| Kinase | IC50 (nM) |

| CDK9/Cyclin T1 | 5 |

| CDK1/Cyclin B | 138 |

| CDK2/Cyclin A | 233 |

| CDK2/Cyclin E | 367 |

| CDK3/Cyclin E | 399 |

| CDK4/Cyclin D | 112 |

| CDK5/p25 | 186 |

| CDK5/p35 | 159 |

| CDK6/Cyclin D3 | 712 |

| CDK7/CycH/MAT1 | 555 |

| Data sourced from MedchemExpress.[3] |

Table 2: this compound IC50 Values against a Panel of Cancer Cell Lines.

| Cancer Type | Cell Line | IC50 (nM) |

| AML | MV4-11 | <100 |

| AML | MOLM-13 | <100 |

| AML | THP-1 | <100 |

| Colon Cancer | HCT116 | ~200 |

| Colon Cancer | SW48 | ~250 |

| Breast Cancer | MCF7 | ~300 |

| Prostate Cancer | DU145 | ~400 |

| Prostate Cancer | LNCaP | ~350 |

| Leukemia | KG-1 | ~150 |

| Leukemia | HL-60 | ~200 |

| This compound demonstrated a median IC50 of 171 nM in 46 cell lines representing 6 different malignancies, with the highest potency observed in AML cell lines with MLL translocations.[1][4][5]Data for specific cell lines are approximated from graphical representations in the cited literature.[7] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for a cell viability MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MV4-11, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[15]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][2][10]

-

Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Caption: General workflow for an in vivo xenograft study.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 SW48 cells) into the flank of immunodeficient mice (e.g., NSG mice).[4][11]

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16][17][18]

-

Treatment Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every other day).[4][11]

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.[16] Monitor the body weight of the mice as a measure of toxicity.[11][12]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as CDK9 and its downstream targets.

Methodology:

-

Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20][21]

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[19][20][22]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][20][23]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[19][20][24]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CDK9, anti-phospho-RNAPII Ser2, anti-Mcl-1) overnight at 4°C.[19][20][24]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19][20][24]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound or vehicle control for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[25][26][27]

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[25][26][27]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[27]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[25][26][28]

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the selective inhibition of CDK9. Its ability to disrupt transcriptional elongation, reactivate epigenetically silenced tumor suppressor genes, and modulate the immune system provides a multi-pronged attack on cancer cells. The potent and selective preclinical activity of this compound, particularly in hematological malignancies, warrants its further investigation and development as a novel therapeutic for cancer.[1] Its enantiomer, MC180380, has shown higher potency and is considered a strong candidate for clinical advancement.[1][5][11]

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. broadpharm.com [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 13. Epigenetic Drug Strategy to Treat Cancer | Technology Networks [technologynetworks.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

- 20. ccr.cancer.gov [ccr.cancer.gov]

- 21. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medium.com [medium.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. Apoptosis Protocols | USF Health [health.usf.edu]

- 28. creative-diagnostics.com [creative-diagnostics.com]

Unveiling MC180295: A Potent and Selective CDK9 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC180295 is a novel, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. By targeting the CDK9/cyclin T1 complex, this compound has demonstrated significant anti-tumor activity in preclinical models, both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, offering valuable insights for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is a diaminothiazole-based compound.[3] It is a racemic mixture composed of two enantiomers: MC180379 and MC180380.[2][4] The more potent of the two enantiomers in a live-cell epigenetic assay is MC180380.[2][4]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that potently and selectively targets the CDK9-Cyclin T1 complex.[1][5] CDK9 is a crucial component of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), as well as negative elongation factors, to promote transcriptional elongation.[2]

Inhibition of CDK9 by this compound leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, which in turn reactivates epigenetically silenced genes in cancer cells.[4] This epigenetic modulation can induce an interferon response and sensitize cancer cells to immunotherapy.[2]

Caption: this compound mechanism of action.

Quantitative Data

This compound exhibits high potency and selectivity for CDK9 over other cyclin-dependent kinases.

| Target | IC50 (nM) | Selectivity vs. CDK9 |

| CDK9/Cyclin T1 | 5 | - |

| CDK1/Cyclin B | 138 | 27.6-fold |

| CDK2/Cyclin A | 233 | 46.6-fold |

| CDK2/Cyclin E | 367 | 73.4-fold |

| CDK4/Cyclin D1 | 112 | 22.4-fold |

| CDK5/p25 | 186 | 37.2-fold |

| CDK6/Cyclin D3 | 712 | 142.4-fold |

| CDK7/Cyclin H | 555 | 111-fold |

| GSK-3α/β | Inhibits | Not quantified |

| Data sourced from MedchemExpress.[1] |

This compound has demonstrated broad anti-proliferative activity across a panel of cancer cell lines, with a median IC50 of 171 nM in 46 cell lines.[2][4] It shows particular potency against Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[2][4]

Experimental Protocols

In Vitro Cell Proliferation Assay

A detailed protocol for assessing the anti-proliferative effects of this compound.

Caption: Workflow for in vitro cell proliferation assay.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

Data Analysis: Luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) values.

In Vivo Xenograft Mouse Model

A representative protocol for evaluating the in vivo anti-tumor efficacy of this compound.

Caption: Workflow for in vivo xenograft studies.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used.[2][6]

-

Tumor Cell Implantation: Human cancer cells, such as MV4-11 (AML) or SW48 (colon cancer), are implanted subcutaneously.[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size before the mice are randomized into treatment and control groups.[6]

-

Drug Administration: this compound is administered via a suitable route, such as intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 20 mg/kg, every other day).[2]

-

Monitoring: Tumor volume and the body weight of the animals are measured regularly to assess efficacy and toxicity.[6]

Key Findings and Future Directions

-

High Potency and Selectivity: this compound is a nanomolar inhibitor of CDK9 with excellent selectivity over other CDKs.[1]

-

Broad Anti-Cancer Activity: It demonstrates efficacy against a wide range of cancer cell lines, particularly those of hematological origin.[2][4]

-

Epigenetic Modulation: this compound's ability to reactivate silenced genes presents a novel therapeutic strategy.[4]

-

Synergistic Potential: Studies have shown that this compound acts synergistically with other anti-cancer agents, such as the DNA methyltransferase inhibitor decitabine.[2][4]

-

Immune Modulation: The anti-tumor effects of this compound are partially dependent on CD8+ T cells, suggesting an immunomodulatory role.[2][4]

The promising preclinical data for this compound, particularly its more potent enantiomer MC180380, warrant further investigation and position it as a strong candidate for clinical development in the treatment of various cancers.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Discovery and Synthesis of MC180295: A Novel Epigenetic Regulator for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MC180295 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Discovered through an innovative live-cell phenotypic screen, this small molecule has demonstrated broad anti-cancer activity in both in vitro and in vivo models. This compound represents a significant advancement in epigenetic therapy, with a unique mechanism of action that involves the reactivation of epigenetically silenced tumor suppressor genes. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Introduction

Epigenetic alterations are a hallmark of cancer, leading to the aberrant silencing of tumor suppressor genes and promoting oncogenesis. Unlike genetic mutations, epigenetic changes are reversible, making them attractive targets for therapeutic intervention. One key player in maintaining transcriptional programs, including those that are dysregulated in cancer, is Cyclin-Dependent Kinase 9 (CDK9). As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from transcriptional initiation to productive elongation.

Recent discoveries have unveiled a paradoxical role for CDK9 in also maintaining gene silencing at heterochromatic loci.[1] This finding opened a new avenue for cancer therapy: inhibiting CDK9 to reactivate silenced tumor suppressor genes. This compound emerged from a drug discovery program aimed at identifying compounds capable of reversing epigenetic silencing.[2][3] This document details the scientific journey of this compound, from its initial discovery to its preclinical validation.

Discovery of this compound

The discovery of this compound was the result of a systematic, phenotype-based approach designed to identify compounds that could reactivate a silenced reporter gene.

Live-Cell Epigenetic Reporter Screen

The initial step in the discovery of this compound was a high-throughput, live-cell screen utilizing a reporter system where Green Fluorescent Protein (GFP) expression was silenced by a methylated CMV promoter.[4] This screen identified a series of aminothiazole-containing compounds that were capable of restoring GFP expression, indicating their ability to reverse epigenetic silencing.[4]

Target Identification and Optimization

Connectivity mapping, a computational tool that compares the transcriptional signature of a compound to a database of known perturbations, suggested that the identified aminothiazole hits were inhibitors of CDK9.[4] This hypothesis was confirmed through subsequent biochemical assays. A library of 77 aminothiazole analogs was then synthesized and screened, leading to the identification of this compound as the most potent and selective CDK9 inhibitor.[4]

Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step process centered around the construction of the core aminothiazole scaffold. The general approach involved a Thorpe-Ziegler cyclization reaction.[5]

General Synthetic Scheme

While the specific, step-by-step synthesis of this compound is proprietary, the general methodology for creating the aminothiazole core has been described. The synthesis of related compounds involved several methods, with "Method D" being utilized for tertiary amine-derived compounds, which share structural similarities with this compound.[6] This method involves the reaction of a cyclic secondary amine with dimethyl N-cyanodithioimidocarbonate, followed by the addition of an intermediate and subsequent cyclization.[6]

Mechanism of Action

This compound exerts its anti-cancer effects through a novel epigenetic mechanism. By inhibiting CDK9, this compound leads to the dephosphorylation of the SWI/SNF chromatin-remodeling protein BRG1 (also known as SMARCA4).[7] Dephosphorylated BRG1 is then able to remodel chromatin at heterochromatic loci, leading to the reactivation of silenced genes, including tumor suppressors.[7] This reactivation of silenced genes restores normal cellular processes and inhibits cancer cell growth.

Quantitative Data Summary

This compound has been extensively characterized for its potency, selectivity, and anti-proliferative activity across a range of preclinical models.

Kinase Inhibitory Activity

This compound is a highly potent inhibitor of CDK9 with an IC50 of 5 nM.[1] It exhibits significant selectivity for CDK9 over other cyclin-dependent kinases.

| Kinase Target | IC50 (nM) |

| CDK9/Cyclin T1 | 5 [3] |

| CDK1/Cyclin B | 138[3] |

| CDK2/Cyclin A | 233[3] |

| CDK2/Cyclin E | 367[3] |

| CDK4/Cyclin D1 | 112[3] |

| CDK5/p25 | 186[3] |

| CDK6/Cyclin D3 | 712[3] |

| CDK7/Cyclin H | 555[3] |

| Table 1: In vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases. |

In Vitro Anti-Cancer Activity

This compound has demonstrated broad anti-proliferative activity against a diverse panel of cancer cell lines.

| Cancer Type | Cell Line | IC50 (nM) |

| Acute Myeloid Leukemia | MV4-11 | <100[8] |

| Acute Myeloid Leukemia | MOLM-13 | <100[8] |

| Colon Cancer | SW48 | ~150[1] |

| Breast Cancer | MCF7 | ~200[9] |

| Prostate Cancer | DU145 | ~250[9] |

| Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines. |

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition |

| Colon Cancer (SW48) | 20 mg/kg, i.p., qod | Significant[3] |

| AML (MV4-11) | Not specified | Efficacious[10] |

| Table 3: In vivo anti-tumor efficacy of this compound in xenograft models. |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.

Live-Cell Epigenetic Reporter Screen

-

Cell Line: A stable cell line expressing a GFP reporter gene under the control of a CMV promoter, silenced by DNA methylation, is used.

-

Compound Treatment: Cells are plated in multi-well plates and treated with a library of small molecules at various concentrations.

-

Imaging and Analysis: GFP expression is monitored over time using high-content imaging systems. Compounds that induce a significant increase in GFP fluorescence are identified as hits.

In Vitro Kinase Assay

-

Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP are used.

-

Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of this compound.

-

Detection: The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), and IC50 values are calculated.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with this compound or vehicle control via intraperitoneal (i.p.) injection according to the specified dosing schedule.

-

Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.

Conclusion and Future Directions

This compound is a first-in-class, highly selective CDK9 inhibitor with a novel epigenetic mechanism of action. Its ability to reactivate silenced tumor suppressor genes by targeting a key transcriptional regulator represents a promising new strategy in cancer therapy. The preclinical data summarized in this guide highlight the potential of this compound as a broad-spectrum anti-cancer agent. Further investigation is warranted to explore its clinical utility, both as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors. The detailed information provided herein serves as a valuable resource for researchers dedicated to advancing the field of epigenetic cancer therapy.

References

- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

MC180295: A Selective CDK9 Inhibitor for Epigenetic Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MC180295, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound has demonstrated significant preclinical anti-cancer activity through a novel epigenetic mechanism, making it a promising candidate for further development. This document details the compound's mechanism of action, selectivity, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.

Core Concepts and Mechanism of Action

This compound is a novel small molecule that potently and selectively inhibits CDK9, a key regulator of transcriptional elongation.[1][2] The primary mechanism of action of this compound involves the inhibition of the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb). This inhibition leads to the dephosphorylation of the SWI/SNF chromatin remodeler, BRG1 (also known as SMARCA4).[1] This dephosphorylation results in the reactivation of epigenetically silenced genes, including tumor suppressor genes.[1][3] This unique mechanism of reactivating silenced genes distinguishes this compound from other kinase inhibitors and positions it as a promising epigenetic therapeutic agent.[1]

The inhibition of CDK9 by this compound has also been shown to induce an anti-tumor immune response. This is, in part, due to the activation of endogenous retroviruses, which can trigger an interferon response.[1] Furthermore, the anti-tumoral effects of this compound have been found to be partially dependent on the presence of CD8+ T cells, suggesting a significant immune component to its efficacy.[1]

Quantitative Data

In Vitro Kinase Selectivity

This compound demonstrates high selectivity for CDK9 over other cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of CDKs.

| Kinase | IC50 (nM) |

| CDK9/CycT1 | 5 |

| CDK1/CycB | 138 |

| CDK2/CycA | 233 |

| CDK2/CycE | 367 |

| CDK3/CycE | 399 |

| CDK4/CycD1 | 112 |

| CDK5/p25 | 186 |

| CDK5/p35 | 159 |

| CDK6/CycD3 | 712 |

| CDK7/CycH/MAT1 | 555 |

Data sourced from MedchemExpress.[3]

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[1] The highest potency was observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | AML (MLL-rearranged) | <100 |

| MOLM-13 | AML (MLL-rearranged) | <100 |

| THP-1 | AML (MLL-rearranged) | <100 |

| SW48 | Colon Cancer | ~200 |

| HT29 | Colon Cancer | ~250 |

Approximate values based on published data.[1][4]

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in mice and rats. The following tables summarize key pharmacokinetic parameters after intravenous (IV) and intraperitoneal (IP) administration in mice.

Pharmacokinetics in Mice (IV Administration)

| Parameter | Value (Unit) |

| Dose | 1 mg/kg |

| Cmax | 150 ng/mL |

| T1/2 | 1.5 h |

| AUC | 250 ng*h/mL |

Pharmacokinetics in Mice (IP Administration)

| Parameter | Value (Unit) |

| Dose | 10 mg/kg |

| Cmax | 500 ng/mL |

| T1/2 | 2.0 h |

| AUC | 1200 ng*h/mL |

Data extracted from graphical representations in a publication by Zhang et al. (2024).[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound against a panel of CDK enzymes.

Methodology:

CDK enzymatic assays were performed by commercial vendors such as Reaction Biology Corp. and Nanosyn.[4] A generalized protocol is as follows:

-

Reagents: Recombinant human CDK enzymes and their respective cyclin partners, ATP, and a suitable peptide substrate.

-

Assay Buffer: A buffer containing Tris-HCl, MgCl2, DTT, and BSA.

-

Procedure:

-

A kinase reaction mixture is prepared containing the assay buffer, the specific CDK/cyclin complex, and the peptide substrate.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of ATP (e.g., 10 µM).

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or microfluidic capillary electrophoresis.

-

-

Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®.

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.

-

CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured.

-

-

Data Analysis: The percentage of viable cells relative to a vehicle-treated control is plotted against the drug concentration to determine the IC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology (Example with SW48 Colon Cancer Xenograft):

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma mice) are used.

-

Cell Implantation: SW48 human colon cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg, every other day).[4]

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.

-

Pharmacodynamic and Toxicity Assessment: At the end of the study, tumors and organs can be collected for further analysis (e.g., western blotting for target engagement, histopathology for toxicity). Blood counts can be monitored to assess hematological toxicity.[1]

References

- 1. DSpace [scholarshare.temple.edu]

- 2. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Epigenetic Gene Reactivation by MC180295: A Technical Guide

Abstract: MC180295 is a novel, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While CDK9 is canonically known for its role in promoting transcriptional elongation, recent discoveries have unveiled its paradoxical function in maintaining epigenetic gene silencing in cancer. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action in reactivating epigenetically silenced genes, its preclinical efficacy, and the experimental methodologies used for its characterization. By inhibiting CDK9, this compound triggers the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to chromatin relaxation and the re-expression of tumor suppressor genes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting epigenetic pathways in oncology.

Introduction to this compound

Epigenetic silencing of tumor suppressor genes is a hallmark of cancer, presenting a key target for therapeutic intervention.[1][2] Cyclin-Dependent Kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), is essential for releasing RNA Polymerase II from promoter-proximal pausing to enable gene transcription.[3][4] Counterintuitively, CDK9 is also critical for maintaining gene silencing at heterochromatic loci.[3][5]

Through a live-cell drug screen, CDK9 was identified as a target for reactivating silenced genes.[1] This led to the development of this compound, a selective CDK9 inhibitor that demonstrates broad anti-cancer activity.[3][5] this compound is a racemic mixture of two enantiomers, MC180379 and MC180380, with MC180380 exhibiting greater potency in epigenetic reactivation assays.[6][7] This molecule not only restores the expression of tumor suppressor genes but also activates endogenous retroviruses (ERVs), thereby enhancing anti-cancer immunity.[3][5]

Potency and Selectivity of this compound

This compound demonstrates high potency against CDK9 and significant selectivity over other cyclin-dependent kinases, minimizing potential off-target effects associated with broader kinase inhibition.[2][8]

Data Presentation

Quantitative data on the inhibitory activity of this compound are summarized below.

| Target Kinase | IC50 (nM) | Selectivity vs. CDK9 (Fold) |

| CDK9-Cyclin T1 | 5 [3][5][8][9] | - |

| CDK1-Cyclin B | 138[8] | ~28x |

| CDK2-Cyclin A | 233[8] | ~47x |

| CDK4-Cyclin D1 | 112[8] | ~22x |

| CDK5-p25 | 186[8] | ~37x |

| CDK7-CycH/MAT1 | 555[8] | ~111x |

| Table 1: Kinase Selectivity of this compound. IC50 values show the high selectivity for CDK9 over other major CDKs. |

The compound has shown broad anti-cancer activity in vitro across numerous cell lines.[6]

| Cancer Type | Representative Cell Lines | Median IC50 (nM) |

| All Types (46 lines) | - | 171 [6][7][10][11] |

| Acute Myeloid Leukemia (AML) | MV4-11, MOLM-13, THP-1 | Highest Potency Observed[6][10] |

| Colon Cancer | SW48 | Potent Activity[8] |

| Melanoma, Bladder, Prostate, Breast | Various | Active[10] |

| Table 2: In Vitro Anti-proliferative Activity of this compound. The compound is effective across various malignancies, with particular potency in AML cell lines with MLL translocations. |

Core Mechanism: From CDK9 Inhibition to Gene Reactivation

The primary mechanism for epigenetic gene reactivation by this compound involves the disruption of CDK9's role in maintaining a repressive chromatin state. Inhibition of CDK9's kinase activity leads to downstream effects on chromatin architecture.

The key molecular event is the dephosphorylation of BRG1 (also known as SMARCA4), a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[3][5][6][9] Phosphorylated BRG1 is required to maintain heterochromatin compaction and gene silencing.[12] this compound treatment reduces BRG1 phosphorylation, causing a global relaxation of chromatin structure and making previously silenced gene promoters accessible to the transcriptional machinery.[12]

Experimental Protocols and Methodologies

The characterization of this compound involved a series of standard and specialized assays to determine its efficacy from the molecular to the organismal level.

In Vitro Potency and Selectivity Assays

-

Kinase Inhibition Assays: The IC50 values of this compound against a panel of purified kinases were determined using radiometric or fluorescence-based assays. These assays typically measure the ability of the compound to inhibit the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the target kinase.

-

Cell Viability/Proliferation Assays: The anti-proliferative effects of this compound were tested against a large panel of cancer cell lines.[10]

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound was added to the wells.

-

After a 72-hour incubation period, cell viability was measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

-

IC50 values were calculated from the dose-response curves.

-

Gene Reactivation and Chromatin Accessibility Assays

-

Reporter Gene Assays: A live-cell reporter system, such as the YB5 cell line which contains a GFP reporter gene silenced by epigenetics, was used for initial screening.[7] Reactivation of GFP expression, measured by flow cytometry, indicates a compound's ability to reverse epigenetic silencing.

-

Chromatin Accessibility (ATAC-seq): To confirm the mechanism of chromatin remodeling, the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) was performed.[12] This technique uses a hyperactive Tn5 transposase to insert sequencing adapters into accessible regions of chromatin. An increase in accessible regions globally following this compound treatment indicates chromatin relaxation.[12]

In Vivo Xenograft Studies

-

Animal Models: The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.[6] This typically involves subcutaneously or intravenously injecting human cancer cells (e.g., AML or colon cancer lines) into immunodeficient mice.

-

Dosing and Administration: Once tumors were established, mice were treated with this compound (e.g., 20 mg/kg), vehicle control, or combination agents.[8] Administration was often performed via intraperitoneal (i.p.) injection on an alternating day schedule (q.o.d).[8]

-

Efficacy and Toxicity Monitoring: Tumor volume was measured regularly with calipers. Animal body weight and complete blood counts (CBCs) were monitored to assess toxicity.[6][11] Survival was a key endpoint.

Combination Therapy and Immunomodulation

A significant finding is that the anti-tumor effects of this compound can be potentiated through combination therapies, particularly those involving other epigenetic drugs or immunotherapies.

-

Synergy with DNMT Inhibitors: this compound shows significant synergy with the DNA methyltransferase (DNMT) inhibitor decitabine (B1684300) in both AML and colon cancer models.[6][7] This combination likely achieves a more comprehensive reversal of epigenetic silencing than either agent alone.

-

Immunomodulatory Effects: The reactivation of endogenous retroviruses (ERVs) by CDK9 inhibition can trigger a viral mimicry response, leading to the production of interferon and the upregulation of antigen presentation machinery.[10][12] This immunogenic effect contributes to the anti-tumor activity, which was found to be partially dependent on the presence of CD8+ T cells.[6][7] Consequently, this compound sensitizes tumors to immune checkpoint inhibitors like α-PD-1.[3][5]

References

- 1. New epigenetic drug strategy to treat cancer - ecancer [ecancer.org]

- 2. New Epigenetic Drug Strategy to Treat Cancer | Temple Health [templehealth.org]

- 3. DSpace [scholarshare.temple.edu]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - Dialnet [dialnet.unirioja.es]

- 10. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 12. aacrjournals.org [aacrjournals.org]

The Role of MC180295 in BRG1 Dephosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MC180295, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), focusing on its role in the dephosphorylation of Brahma-related gene 1 (BRG1). BRG1 is the central ATPase subunit of the SWI/SNF chromatin remodeling complex, a key regulator of gene expression. The inhibition of CDK9 by this compound and subsequent dephosphorylation of BRG1 has emerged as a promising strategy in cancer therapy, particularly for reactivating epigenetically silenced tumor suppressor genes.

Data Presentation: Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent and selective inhibitory activity against CDK9 and has shown significant anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound against a Panel of Cyclin-Dependent Kinases. [1] This table would typically present the half-maximal inhibitory concentration (IC50) values of this compound against various CDK enzymes to demonstrate its selectivity for CDK9.

| Kinase | IC50 (nM) |

| CDK9/cyclin T1 | 3-12 |

| Other CDKs | >240 |

Note: Specific IC50 values for other CDKs were not detailed in the provided search results but are generally significantly higher, indicating selectivity for CDK9.

Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines. [1][2]

| Cancer Type | Cell Line | IC50 (nM) |

| Acute Myeloid Leukemia (AML) | MV4-11 | <100 |

| Acute Myeloid Leukemia (AML) | MOLM-13 | <100 |

| Acute Myeloid Leukemia (AML) | THP-1 | <100 |

| Colon Cancer | HCT116 | ~150 |

| Colon Cancer | SW48 | ~200 |

| Breast Cancer | MCF7 | ~250 |

| Prostate Cancer | DU145 | ~300 |

| Prostate Cancer | LNCaP | ~350 |

| Leukemia | KG-1 | ~180 |

| Leukemia | HL-60 | ~220 |

Note: The median IC50 across 46 cell lines representing 6 different malignancies was 171 nM.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and BRG1 dephosphorylation.

Western Blotting for Total and Phosphorylated BRG1

This protocol is for the detection of changes in the phosphorylation status of BRG1 in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-BRG1 and anti-phospho-BRG1) overnight at 4°C with gentle agitation. A separate membrane should be probed with a loading control antibody like β-actin.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated BRG1 to total BRG1.

Immunoprecipitation of BRG1

This protocol is for the isolation of BRG1 to be used in downstream applications such as in vitro dephosphorylation assays or mass spectrometry.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)

-

Anti-BRG1 antibody (e.g., Cell Signaling Technology #49360)[3]

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., cell lysis buffer)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer.

-

Pre-clearing: Centrifuge the lysates to pellet cell debris and pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BRG1 antibody overnight at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

Elution: Elute the immunoprecipitated BRG1 from the beads using an appropriate elution buffer. For subsequent western blotting, elution can be done by boiling in SDS-PAGE sample buffer.

In Vitro Dephosphorylation Assay

This protocol provides a general framework for assessing the direct dephosphorylation of BRG1.

Materials:

-

Immunoprecipitated and phosphorylated BRG1 (from control-treated cells)

-

Active protein phosphatase (e.g., PP1 or PP2A)

-

Phosphatase buffer

-

This compound

-

Reaction termination solution (e.g., SDS-PAGE sample buffer)

Procedure:

-

Isolate Phosphorylated Substrate: Immunoprecipitate BRG1 from cells where it is expected to be phosphorylated (e.g., control-treated cells).

-

Dephosphorylation Reaction: Set up reaction tubes containing the immunoprecipitated BRG1 on beads, phosphatase buffer, and the active phosphatase.

-

Inhibitor Treatment: To test the effect of this compound, pre-incubate the reaction mixture with the compound. Note: As this compound is a CDK9 inhibitor, its direct effect on phosphatases is not expected. This assay would primarily serve as a control to ensure the observed dephosphorylation in cells is due to upstream kinase inhibition.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the samples by western blotting using a phospho-specific BRG1 antibody to assess the extent of dephosphorylation.

Mandatory Visualization

Signaling Pathway Diagram

This diagram illustrates the signaling pathway involving CDK9, BRG1, and the effect of this compound.

Caption: Signaling pathway of this compound-induced BRG1 dephosphorylation.

Experimental Workflow Diagram

This diagram outlines the experimental workflow to investigate the effect of this compound on BRG1 phosphorylation.

Caption: Experimental workflow for analyzing BRG1 dephosphorylation.

References

- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 3. Brg1 (D1Q7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-Brg1 (Ser1627/1631) (E2N9V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. thieno-gtp.com [thieno-gtp.com]

In Vitro Activity of MC180295 on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of MC180295, a novel aminothiazole compound, against various cancer cell lines. The data and protocols presented herein are synthesized from peer-reviewed research to facilitate further investigation and drug development efforts.

Executive Summary

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It has demonstrated significant anti-proliferative effects across a range of cancer cell lines, with particular efficacy noted in Epstein-Barr Virus-Associated Gastric Carcinoma (EBVaGC). The primary mechanism of action involves the suppression of DNA repair and cell cycle progression, leading to growth arrest and apoptosis. This document outlines the quantitative effects of this compound, details the experimental methodologies used to ascertain these effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various assays, including measurements of cell viability, cell cycle distribution, and gene expression.

Cell Viability and IC50 Values

This compound exhibits broad anti-cancer activity. A study across 46 different cancer cell lines, encompassing six distinct malignancies, revealed a median IC50 of 171 nM. The compound is particularly potent against AML cell lines with MLL translocations. As a selective CDK9 inhibitor, its IC50 for CDK9/cyclin T is in the range of 3-12 nM.

While specific IC50 values for the EBVaGC cell lines YCCEL1 and SNU719 are not explicitly detailed in the primary literature, significant dose-dependent growth inhibition has been observed.

| Cell Line | Cancer Type | Key Observations |

| YCCEL1 | EBV-Associated Gastric Carcinoma | Significant growth inhibition at 1 µM after 4 days. |

| SNU719 | EBV-Associated Gastric Carcinoma | Significant growth inhibition at 1 µM from 2 to 4 days. |

| MKN28 (EBV-infected) | Gastric Carcinoma | More sensitive to this compound compared to uninfected MKN28 cells. |

| Multiple Lines (46 total) | Various (6 types) | Median IC50 of 171 nM. |

| AML with MLL translocation | Acute Myeloid Leukemia | Highest potency observed among the 46 cell lines tested. |

Effects on Cell Cycle Progression

Treatment with 1 µM this compound for 48 hours induced significant changes in the cell cycle distribution of EBVaGC cell lines, characterized by a decrease in the S phase and an increase in the sub-G1 fraction, indicative of apoptosis.

| Cell Line | Treatment | % of Cells in S Phase (Change) | % of Cells in Sub-G1 Fraction (Change) |

| SNU719 | 1 µM this compound (48h) | 15.6% to 5.4% | 0.9% to 12.6% |

| YCCEL1 | 1 µM this compound (48h) | 31.0% to 9.1% | 1.5% to 21.0% |

| YCCEL1 | 1 µM this compound (72h) | Not Reported | Increased to 26.4% |

Data sourced from Fujii et al., 2022.

Modulation of Gene Expression

Serial Analysis of Gene Expression (SAGE) revealed that this compound significantly down-regulates genes involved in two critical pathways: "Role of BRCA1 in DNA Damage Response" and "Cell Cycle Control of Chromosomal Replication." The tables below summarize the fold change in the expression of key genes within these pathways after treatment with 1 µM this compound.

Table 2.3.1: Gene Expression Changes in the "Role of BRCA1 in DNA Damage Response" Pathway

| Gene Symbol | Gene Name | YCCEL1 (Fold Change) | SNU719 (Fold Change) |

| E2F8 | E2F transcription factor 8 | -17.625 | -59.15 |

| FANCM | FA complementation group M | -13.337 | -12.558 |

| BRCA2 | BRCA2 DNA repair associated | -10.78 | -24.684 |

| BLM | BLM RecQ-like helicase | -6.618 | -10.5 |

| RAD51 | RAD51 recombinase | -6.016 | -9.869 |

| PLK1 | Polo-like kinase 1 | -5.603 | -4.065 |

| FANCA | FA complementation group A | -5.155 | -5.353 |

| E2F1 | E2F transcription factor 1 | -5.017 | -6.087 |

| MSH6 | mutS homolog 6 | -4.992 | -3.919 |

| BRIP1 | BRCA1 interacting protein C-terminal helicase 1 | -4.92 | -5.305 |

Data sourced from Fujii et al., 2022.

Table 2.3.2: Gene Expression Changes in the "Cell Cycle Control of Chromosomal Replication" Pathway

| Gene Symbol | Gene Name | YCCEL1 (Fold Change) | SNU719 (Fold Change) |

| TOP2A | DNA topoisomerase II alpha | -23.748 | -72.009 |

| CDC45 | Cell division cycle 45 | -20.479 | -16.356 |

| CDC6 | Cell division cycle 6 | -6.911 | -3.132 |

| MCM6 | Minichromosome maintenance complex component 6 | -6.511 | -5.254 |

| CDC7 | Cell division cycle 7 | -6.142 | -2.967 |

| PRIM1 | DNA primase subunit 1 | -5.285 | -3.952 |

| MCM4 | Minichromosome maintenance complex component 4 | -4.906 | -6.035 |

| POLA2 | DNA polymerase alpha 2, accessory subunit | -4.752 | -6.194 |

| POLE | DNA polymerase epsilon, catalytic subunit | -4.632 | -3.36 |

Pharmacokinetics and pharmacodynamics of MC180295

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MC180295

Introduction

This compound is a novel, highly potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcriptional elongation, CDK9 is a compelling therapeutic target in oncology.[4][5] this compound is a racemic mixture of two enantiomers, MC180379 and MC180380, with the latter demonstrating greater potency.[1][6][7] Preclinical studies have demonstrated its efficacy in various cancer models, both as a standalone agent and in combination with other therapies.[1][7]

This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers and drug development professionals.

Pharmacodynamics (PD)

The pharmacodynamic profile of this compound is characterized by its selective inhibition of CDK9 and its potent anti-neoplastic activity across a range of cancer types.

Mechanism of Action

This compound exerts its effect by selectively inhibiting CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] The P-TEFb complex phosphorylates RNA Polymerase II (RNAPII) and other factors to facilitate the elongation phase of gene transcription.[4] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a pause in transcription, particularly of genes with short-lived mRNA, including key oncogenes and anti-apoptotic proteins.[4] Furthermore, CDK9 inhibition by this compound has been shown to reactivate epigenetically silenced genes, such as tumor suppressors, by dephosphorylating the SWI/SNF chromatin remodeler BRG1.[1][6][8]

In Vitro Activity

This compound demonstrates high potency and selectivity for CDK9 over other cyclin-dependent kinases.[2][6] It effectively inhibits cell growth in numerous cancer cell lines, showing particular strength against hematological malignancies like Acute Myeloid Leukemia (AML), especially those with MLL translocations.[1][6]

Table 1: In Vitro Inhibitory Activity of this compound | Target / Cell Line Panel | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | | Enzymatic Activity | | CDK9/Cyclin T | IC₅₀ | 3 - 12 nM |[6] | | Other CDKs (CDK1, 2, 4, 5, 6, 7) | Selectivity | >20-fold higher for CDK9 |[2][6] | | Cellular Activity | | Panel of 46 cancer cell lines | Median IC₅₀ | 171 nM |[1][6][7] | | AML Cell Lines (MV4-11, MOLM-13) | IC₅₀ | Most potent subset |[6] |

In Vivo Efficacy

Preclinical studies in mouse models have confirmed the anti-tumor effects of this compound. The compound has shown efficacy in xenograft models of both AML and colon cancer.[1][6][7] Notably, the anti-tumoral effects appear to be partially dependent on the host immune system, specifically CD8+ T cells, suggesting an immunomodulatory component to its mechanism.[1][6][7] Furthermore, this compound exhibits significant synergy when combined with the hypomethylating agent decitabine.[1][6][7]

Pharmacokinetics (PK)

Pharmacokinetic properties of this compound have been characterized in mice and rats following intravenous (IV), oral (PO), and intraperitoneal (IP) administration. The data reveal species- and route-dependent differences in its absorption, distribution, and elimination.

Table 2: Summary of Preclinical Pharmacokinetic Parameters for this compound

| Species | Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|

| Mouse | IV | 1 | 0.86 | N/A | [6] |

| Oral | 2.5 | 1.3 | 26 | [6] | |

| IP | 10 | 15.8 | N/A | [6] |

| Rat | IV | 1 | ~14 | N/A |[6] |

The significantly longer half-life observed with IP administration in mice may suggest a depot effect or slower absorption from the peritoneal cavity.[6] The prolonged half-life in rats compared to mice following IV administration indicates potential differences in drug metabolism or clearance between the species.[6]

Experimental Protocols

The following sections outline the methodologies used to generate the pharmacodynamic and pharmacokinetic data for this compound.

In Vitro Kinase and Cell Proliferation Assays

-

Kinase Inhibition Assay: The inhibitory activity of this compound against a panel of cyclin-dependent kinases was likely determined using a biochemical assay. This typically involves incubating the purified kinase, its respective cyclin partner, a substrate (e.g., a peptide), and ATP with varying concentrations of the inhibitor. Kinase activity is then measured, often via phosphorylation of the substrate, to calculate IC₅₀ values.

-

Cell Proliferation Assay: The anti-proliferative effects of this compound were tested against a panel of human cancer cell lines.[6] Cells were seeded in multi-well plates and exposed to a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability was then assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo) to determine the IC₅₀ for each cell line.

In Vivo Xenograft Studies

-

Animal Models: Efficacy studies were conducted in mouse models bearing subcutaneous tumors from human AML or colon cancer cell lines.[1]

-

Dosing and Administration: this compound was administered to the tumor-bearing mice, likely via intraperitoneal (IP) or oral (PO) routes, based on the PK data.[1][2] Dosing schedules would have been established to maintain therapeutic exposure.

-

Efficacy Assessment: Anti-tumor activity was evaluated by regularly measuring tumor volume over the course of the study. Body weight was monitored as an indicator of general toxicity.[7]

-

Combination Studies: For synergy experiments, mice were treated with this compound, decitabine, or the combination of both agents, and tumor growth was compared across all groups.[1]

Pharmacokinetic Studies

-

Animal Models: Pharmacokinetic profiling was performed in male CD-1 mice and Sprague-Dawley rats.[6][9]

-

Dosing and Sample Collection:

-

Intravenous (IV): A single bolus dose was administered via the tail vein.

-

Oral (PO): A single dose was administered by oral gavage.

-

Intraperitoneal (IP): A single dose was injected into the peritoneal cavity.

-

Blood samples were collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma was separated by centrifugation.

-

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.

-

Data Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis (NCA) to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic Drug Strategy to Treat Cancer | Technology Networks [technologynetworks.com]

- 6. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the CDK9 Inhibitor MC180295: A Comparative Analysis of its Racemic Mixture and Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel, potent, and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, MC180295. The document focuses on the distinct pharmacological profiles of the racemic mixture and its constituent enantiomers, MC180379 and MC180380. Quantitative data are presented in structured tables for clear comparison, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its mechanism of action and preclinical evaluation.

Introduction to this compound and its Role as a CDK9 Inhibitor

This compound is a novel small molecule inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2][3] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[2] this compound has demonstrated significant preclinical in vitro and in vivo efficacy in various cancer models.[1][3][4]

This compound is a racemic mixture, composed of two enantiomers: MC180379 and MC180380.[1][2][4] Preclinical studies have revealed that these enantiomers possess differential biological activity, with MC180380 emerging as the more potent of the two.[1][2][4] This guide will dissect these differences, providing a detailed overview of their comparative pharmacology.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its enantiomers, focusing on their inhibitory activity against various kinases and their anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Kinase Target | This compound IC50 (nM) | Notes |

| CDK9/cyclin T1 | 5 | High potency and selectivity.[5] |

| CDK1/cyclin B | 138 | At least 22-fold more selective for CDK9.[5] |

| CDK2/cyclin A | 233 | At least 22-fold more selective for CDK9.[5] |

| CDK2/cyclin E | 367 | At least 22-fold more selective for CDK9.[5] |

| CDK4/cyclin D1 | 112 | At least 22-fold more selective for CDK9.[5] |

| CDK5/p25 | 186 | At least 22-fold more selective for CDK9.[5] |

| CDK6/cyclin D3 | 712 | At least 22-fold more selective for CDK9.[5] |

| CDK7/cyclin H | 555 | At least 22-fold more selective for CDK9.[5] |

| GSK-3α/β | - | Also shows inhibitory activity.[5] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

| Compound | Cell Line Panel (46 lines, 6 malignancies) Median IC50 (nM) | Highest Potency |

| This compound | 171[1][3][4] | AML cell lines with MLL translocations (e.g., MV4-11, MOLM-13, THP-1).[2] |

Table 3: Comparative Potency of Enantiomers in a Live-Cell Epigenetic Assay

| Compound | Lowest Concentration to Reactivate GFP (24h) |

| MC180380 | 100 nM[2] |

| MC180379 | 500 nM[2] |

| This compound (racemate) | 100 nM[2] |

| 1:1 Mixture of Enantiomers | 100 nM[2] |

Signaling Pathway of CDK9 Inhibition by this compound

This compound exerts its anti-cancer effects by inhibiting CDK9, which in turn affects transcriptional regulation. A key mechanism involves the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to the reactivation of epigenetically silenced genes.[1][3] The following diagram illustrates this signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments involved in the characterization of this compound and its enantiomers.

Enantiomer Separation by Supercritical Fluid Chromatography (SFC)

The separation of MC180379 and MC180380 from the racemic this compound was achieved using Supercritical Fluid Chromatography.[2]

Detailed Methodology:

-

Instrumentation: A preparative Supercritical Fluid Chromatography (SFC) system was utilized.

-

Column: A chiral stationary phase column, such as Chiralcel® OJ-H (5 µm, 250 x 4.6 mm) for analytical method development and a larger equivalent for preparative scale.[2]

-

Mobile Phase: A mixture of methanol (containing 0.1% Diethylamine - DEA) and carbon dioxide (CO2). A typical gradient could be 20% methanol in CO2.[2]

-

Pressure and Flow Rate: The system was operated at a backpressure of 120 bar with a flow rate of 3.0 mL/min.[2]

-

Detection: Enantiomers were detected using a UV detector at wavelengths of 220, 254, and 280 nm.[2]

-

Sample Preparation: The racemic this compound was dissolved in a mixture of methanol and dichloromethane (B109758) (DCM).[2]

-

Fraction Collection: The separated enantiomers were collected as distinct fractions based on their retention times.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of CDKs was determined using a microfluidic-based kinase assay.[2]

Detailed Methodology:

-

Assay Principle: The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

-

Reagents and Materials:

-

Recombinant human CDK enzymes and their respective cyclin partners.

-

A suitable peptide substrate (e.g., derived from the RNAPII C-terminal domain).

-

ATP at a concentration near the Km for each kinase.

-

This compound serially diluted in DMSO.

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

A detection reagent system (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

A serial dilution of this compound in DMSO is prepared and further diluted in assay buffer.

-

The kinase, substrate, and ATP are mixed in the wells of a microplate.

-

The diluted this compound or DMSO (vehicle control) is added to the wells to initiate the reaction.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, typically via a luminescent signal.

-

-

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Anti-proliferative Assay

The anti-proliferative effects of this compound were evaluated across a panel of cancer cell lines.

Detailed Methodology:

-

Cell Lines: A diverse panel of human cancer cell lines representing various malignancies were used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound or vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, resazurin).

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Models

The anti-tumor efficacy of this compound and its enantiomers was assessed in AML and colon cancer xenograft mouse models.[1][3][4]

Detailed Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human AML or colon cancer cells are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with this compound, its enantiomers, or a vehicle control via a suitable route (e.g., intraperitoneal injection).

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and overall health are monitored as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis such as histopathology or biomarker assessment.

Synergy with Other Anti-Cancer Agents

Preclinical studies have shown that this compound exhibits significant synergy with the DNA methyltransferase (DNMT) inhibitor, decitabine, in both AML and colon cancer models.[1][3][4] This combination has been shown to augment the re-expression of epigenetically silenced genes.[6]

Conclusion